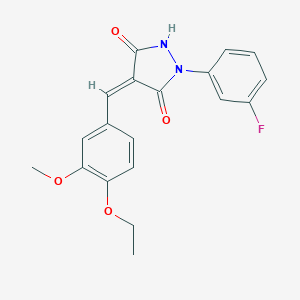![molecular formula C18H21Cl2NO3 B283694 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283694.png)
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol, also known as CBEAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cellular processes such as cell growth and division. 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been shown to inhibit the activity of various kinases and phosphatases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol can inhibit the growth of various cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol can reduce tumor growth in animal models and improve the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol in lab experiments is its potential as a versatile tool for studying various cellular processes. 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been shown to have anticancer properties, herbicidal properties, and surfactant properties, which make it useful for studying various biological and chemical processes. However, one of the limitations of using 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol. One area of research is the development of 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol-based drugs for the treatment of cancer and other diseases. Another area of research is the development of 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol-based herbicides for the control of weeds. Additionally, further research is needed to fully understand the mechanism of action of 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol and its potential applications in material science.
Métodos De Síntesis
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde with aminoethanol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. In agriculture, 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been studied for its potential use as a herbicide and has shown efficacy in controlling the growth of weeds. In material science, 2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has been investigated for its potential use as a surfactant and has shown promise in improving the stability and performance of various materials.
Propiedades
Fórmula molecular |
C18H21Cl2NO3 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H21Cl2NO3/c1-2-23-17-10-14(11-21-7-8-22)9-16(20)18(17)24-12-13-3-5-15(19)6-4-13/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3 |
Clave InChI |
MEVUQPCFMOQTLX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
![(5Z)-1-benzyl-4-methyl-2,6-dioxo-5-[[[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]amino]methylidene]pyridine-3-carbonitrile](/img/structure/B283613.png)
![N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide](/img/structure/B283614.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B283617.png)
![(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283618.png)
![(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283619.png)
![N-(1-adamantyl)-4-[[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzamide](/img/structure/B283621.png)
![ethyl 2-chloro-5-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]benzoate](/img/structure/B283622.png)
![(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
![(5Z)-4-methyl-5-[(2-methyl-4-morpholin-4-ylsulfonylanilino)methylidene]-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283627.png)

![4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B283631.png)
![4-[4-(Benzyloxy)-3-methoxybenzylidene]-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B283633.png)
